molecular formula C21H24N2O4 B2409271 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide CAS No. 900997-41-3

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B2409271
CAS No.: 900997-41-3
M. Wt: 368.433
InChI Key: WTHJLRGOAVGHJR-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-5-4-6-15(9-14)10-20(24)22-16-11-21(25)23(13-16)17-7-8-18(26-2)19(12-17)27-3/h4-9,12,16H,10-11,13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHJLRGOAVGHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the dimethoxyphenyl and m-tolyl groups through specific substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4-(m-Tolyl)-1-piperazineacetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide

Uniqueness

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4} with a molecular weight of approximately 342.43 g/mol. Its structure features:

  • A pyrrolidinone ring
  • A methoxyphenyl group
  • An acetamide functional group

This combination of functional groups suggests potential interactions with various biological targets, influencing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methoxyphenyl Group : This can be done via nucleophilic aromatic substitution.
  • Formation of the Acetamide Group : This step usually involves the reaction of an amine with an acylating agent.

Each step must be optimized for yield and purity to ensure the efficacy of the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies suggest that derivatives with similar structures may inhibit microbial growth through interference with cell wall synthesis or metabolic pathways.
  • Neuropharmacological Effects : The presence of the pyrrolidinone structure suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognition.

The compound's unique structural features may allow it to modulate specific receptors or enzymes involved in these pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of compounds structurally related to this compound:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Research indicates that similar compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • CNS Activity : Compounds with a pyrrolidinone core have been studied for their effects on central nervous system disorders, suggesting potential therapeutic applications in conditions like depression or anxiety.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-acetamidophenyl)-1-oxo-2-(4-fluorophenyl)-1,2-dihydroisoquinoline-4-carboxamideContains a fluorophenyl groupAntitumor activity
5-(pyridin-4-yl)-1,3,4-thiadiazole derivativesFeatures a thiadiazole ringAnti-inflammatory properties
2-isobutylamino-N-(6-methylpyridin-2-yl)benzamideContains an isobutylamino groupCNS activity

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal Range/ChoicePurpose
Temperature60–80°CPrevent thermal degradation
SolventDMF or acetonitrileEnhance reaction kinetics
CatalystK₂CO₃Mild base for coupling reactions
Purification MethodColumn chromatographyRemove byproducts and impurities

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies protons on the dimethoxyphenyl (δ 3.8–3.9 ppm, singlet) and 3-methylphenyl (δ 2.3 ppm, singlet) groups .
    • ¹³C NMR: Confirms carbonyl (δ ~170 ppm) and quaternary carbons in the pyrrolidinone ring .
  • Mass Spectrometry (HRMS): Validates molecular weight (m/z 354.4 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy: Detects amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/SignalsStructural Assignment
¹H NMRδ 3.8–3.9 ppm (6H, singlet)Dimethoxyphenyl -OCH₃ groups
¹³C NMRδ 170 ppmPyrrolidinone carbonyl
HRMSm/z 354.4 [M+H]⁺Molecular ion confirmation

Advanced: How can researchers investigate the structure-activity relationship (SAR) of the dimethoxyphenyl moiety?

Methodological Answer:
To elucidate SAR:

Synthetic Modifications: Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents .

Biological Assays: Test derivatives in enzyme inhibition (e.g., COX-2) or receptor-binding assays (e.g., serotonin receptors) to correlate substituent effects with activity .

Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent polarity and steric effects .

Example SAR Finding:
Dimethoxy groups enhance lipid solubility and blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced: What strategies resolve contradictions in reported pharmacological data across studies?

Methodological Answer:
Discrepancies may arise from variations in:

  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. CHO) and ATP concentrations in enzyme assays .
  • Compound Purity: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities as confounding factors .
  • Dosage Regimens: Compare dose-response curves (e.g., EC₅₀ values) across studies to identify potency thresholds .

Q. Table 3: Common Data Contradictions and Solutions

IssueResolution Strategy
Variable IC₅₀ in enzyme assaysUse recombinant enzymes from a single source
Divergent cytotoxicityStandardize cell viability protocols (MTT vs. resazurin)

Advanced: What experimental models are appropriate for elucidating its mechanism of action?

Methodological Answer:

  • In Vitro Models:
    • Enzyme Inhibition Assays: Measure IC₅₀ against targets like monoamine oxidases (MAOs) using fluorogenic substrates .
    • Receptor Profiling: Radioligand binding assays (e.g., ³H-labeled ATP for P2X receptors) .
  • In Vivo Models:
    • Rodent Neuropathic Pain Models: Assess analgesic efficacy via von Frey filament tests .
    • Microdialysis: Monitor neurotransmitter levels (e.g., serotonin) in brain regions post-administration .

Key Finding:
The pyrrolidinone ring may interact with hydrophobic pockets in enzyme active sites, as suggested by molecular dynamics simulations .

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